2-(2-Fluorophenoxy)-1-(3-hydroxypiperidin-1-yl)propan-1-one
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Description
2-(2-Fluorophenoxy)-1-(3-hydroxypiperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C14H18FNO3 and its molecular weight is 267.3. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
NMDA Receptor Antagonism
2-(2-Fluorophenoxy)-1-(3-hydroxypiperidin-1-yl)propan-1-one and its structural analogs have been explored for their potential as NMDA receptor antagonists, particularly focusing on the NR2B subunit. These compounds have shown high affinity for the NMDA receptor and demonstrated protective effects against glutamate toxicity in cultured hippocampal neurons, suggesting a role in neuroprotection and the study of neurological disorders (Butler et al., 1998).
Antimicrobial Activity
Compounds structurally related to this compound have been synthesized and evaluated for their antimicrobial properties. For instance, novel triazolyl derivatives exhibited significant antimicrobial activity, underscoring the potential of these compounds in developing new antimicrobial agents (Nagamani et al., 2018).
Liquid Crystal Photoalignment
Fluoro-substituted phenyl compounds, akin to this compound, have been investigated for their capacity to promote the photoalignment of nematic liquid crystals. This research is crucial for the development of advanced liquid crystal displays (LCDs) and optical devices, showcasing the importance of fluoro-substituted compounds in materials science (Hegde et al., 2013).
Fluoro-Containing Polymers
The study of fluoro-containing phenolic compounds has led to insights into their application in synthesizing organic fluoro-containing polymers. These materials have promising applications due to their unique properties, such as chemical resistance and potential use in various industrial applications (Shi-Juan Li et al., 2015).
Serotonergic Antagonism
Derivatives of this compound have been synthesized and identified as potential 5HT1A antagonists, highlighting their significance in researching serotonin's role in neurological and psychiatric disorders (B. Czeskis, 1998).
Properties
IUPAC Name |
2-(2-fluorophenoxy)-1-(3-hydroxypiperidin-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO3/c1-10(19-13-7-3-2-6-12(13)15)14(18)16-8-4-5-11(17)9-16/h2-3,6-7,10-11,17H,4-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSGGTPCAXJFLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)O)OC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.